molecular formula C18H21NO4 B12943192 N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-D-alanine

N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-D-alanine

Cat. No.: B12943192
M. Wt: 315.4 g/mol
InChI Key: UIZCOZGJYCVXAJ-GFCCVEGCSA-N
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Description

N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-D-alanine is a sophisticated unnatural amino acid derivative designed for advanced research applications. This compound features a naphthalen-1-yl side chain, a bulky aromatic group that can significantly enhance the binding affinity and conformational stability of engineered peptides . The incorporation of such non-canonical amino acids is a cornerstone of protein engineering, allowing scientists to reprogram natural proteins and create enzymes with novel physicochemical properties and functions . A primary research application for this and similar D-configured amino acids is in the development of antimicrobial agents. D-amino acids are key components of bacterial cell wall biosynthesis, and their analogs are potent inhibitors of essential prokaryotic enzymes like alanine racemase (Alr) and d-Ala : d-Ala ligase (Ddl) . By serving as transition-state analog inhibitors, these compounds can disrupt the formation of peptidoglycan, making them valuable scaffolds in the search for new antibiotics to combat drug-resistant bacteria . Furthermore, this amino acid derivative is critical in pharmaceutical development for creating bioconjugates and targeted therapies. The tert-butoxycarbonyl (Boc) protecting group enables precise, step-wise solid-phase peptide synthesis, allowing researchers to construct complex molecules for use as probes in bio-orthogonal chemistry, protein labeling, and structure-activity relationship studies .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]propanoic acid

InChI

InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,20,21)/t12-/m1/s1

InChI Key

UIZCOZGJYCVXAJ-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-D-alanine, commonly known as Boc-D-1-naphthylalanine, is a derivative of the amino acid D-alanine. This compound features a tert-butoxycarbonyl (Boc) protective group on the amino group and a naphthalene moiety, which significantly influences its steric and electronic properties. These characteristics make it a valuable compound in peptide synthesis and other chemical applications, although specific biological activities are not extensively documented.

  • Molecular Formula : C₁₈H₂₁NO₄
  • Molecular Weight : 315.36 g/mol
  • CAS Number : 76932-48-4

Structure and Synthesis

The synthesis of this compound typically involves:

  • Protection of the amino group with a Boc group.
  • Coupling of D-alanine with naphthalene derivatives.
  • Purification through chromatography.

The presence of the naphthalene ring enhances hydrophobic interactions, potentially influencing binding affinities in biological systems, making it a candidate for further studies in drug design and development.

Binding Affinity Studies

Compounds with similar structures often exhibit significant interactions with various biological receptors. For instance, studies have shown that naphthalene derivatives can enhance binding affinities to dopamine receptors, which may be relevant for neurological applications .

Potential Applications

The unique properties of Boc-D-1-naphthylalanine make it a candidate for:

  • Peptide Synthesis : Its ability to form stable peptide bonds can be utilized in synthesizing bioactive peptides.
  • Drug Development : The compound's hydrophobic nature may enhance the pharmacokinetic properties of drug candidates, improving their efficacy and bioavailability.

Comparative Analysis with Similar Compounds

Compound Name CAS Number Key Features
N-(tert-butoxycarbonyl)-N-(naphthalen-2-yl)-D-alanine76985-10-9Similar structure with naphthalene at different position
N-(tert-butoxycarbonyl)-D-tryptophan76932-48-4Contains tryptophan instead of naphthalene
N-(tert-butoxycarbonyl)-D-phenylalanine7764-95-6Features phenyl group; commonly used in peptide synthesis
N-(tert-butoxycarbonyl)-3-[1,1'-biphenyl]-D-alanine128779-47-5Contains biphenyl moiety; unique steric properties

Case Studies

In related research, compounds similar to this compound have demonstrated varying degrees of biological activity:

  • Dopamine Receptor Affinity : A study indicated that naphthalene derivatives could enhance binding affinity to D2/D3 receptors, suggesting potential applications in treating neurological disorders .
  • Peptide Interaction Studies : Research has shown that peptides incorporating aromatic amino acids like naphthalene can exhibit improved stability and bioactivity, indicating that Boc-D-naphthylalanine could similarly enhance peptide performance .

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Design and Development

N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-D-alanine serves as a key intermediate in the synthesis of bioactive compounds. The naphthyl group enhances the pharmacological properties of the resulting molecules, making them potential candidates for drug development targeting various diseases, including neurodegenerative disorders and cancer. For instance, derivatives of this compound have shown promising activity against dopamine receptors, which are crucial in treating Parkinson's disease .

1.2. Peptide Synthesis

The Boc protecting group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This compound can be incorporated into peptides to improve their solubility and bioavailability. This application is particularly relevant in the development of therapeutic peptides, where the introduction of aromatic groups can enhance interaction with biological targets .

Biochemical Research

2.1. Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can act as inhibitors for specific enzymes. For example, studies have demonstrated that naphthalene derivatives can inhibit certain proteases involved in disease pathways . This property is essential for developing enzyme inhibitors that can serve as therapeutic agents.

2.2. Structural Biology

The incorporation of this compound into peptide sequences allows researchers to study the structural dynamics of proteins and peptides through techniques such as X-ray crystallography and NMR spectroscopy. The naphthyl moiety can provide unique spectral properties that facilitate the analysis of protein-ligand interactions .

Material Science

3.1. Polymer Chemistry

In material science, this compound can be utilized in the synthesis of functional polymers. The naphthyl group imparts unique optical and electronic properties to polymeric materials, which are valuable in developing sensors and organic electronic devices .

3.2. Coatings and Adhesives

The compound's chemical properties allow it to be integrated into coatings and adhesives, enhancing their performance characteristics such as adhesion strength and chemical resistance. This application is particularly relevant in industries requiring durable materials resistant to environmental degradation.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino group. Its removal typically occurs under acidic conditions:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

  • Mechanism : Acidolysis cleaves the Boc group via carbamate protonation, releasing CO2 and tert-butanol.

  • Yield : >95% deprotection efficiency in <2 hours .

Peptide Bond Formation

The carboxylic acid moiety participates in amide coupling reactions. Key activation methods include:

Activating Agent Conditions Coupling Efficiency
HBTU/DIPEADMF, 0°C → RT, 1–2 hours85–92%
EDCl/HOBtDCM, RT, 4 hours78–84%
DCC/DMAPTHF, 0°C, 6 hours70–75%

Example Reaction :
Boc-D-1-Nal-OH+H-Gly-OtBuHBTU/DIPEABoc-D-1-Nal-Gly-OtBu\text{Boc-D-1-Nal-OH} + \text{H-Gly-OtBu} \xrightarrow{\text{HBTU/DIPEA}} \text{Boc-D-1-Nal-Gly-OtBu}

Stereochemical Stability

The D-configuration remains intact under standard peptide synthesis conditions. Studies using chiral HPLC confirmed >98% enantiomeric purity post-coupling .

Naphthalene Ring Reactivity

The 1-naphthyl group exhibits limited electrophilic substitution due to steric hindrance but can undergo:

  • Suzuki–Miyaura Cross-Coupling : With arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (80°C, 12 hours) .

  • Photochemical Reactions : UV-induced dimerization in inert solvents (e.g., benzene), forming binaphthyl derivatives .

Crystallographic Data

Single-crystal X-ray diffraction (CCDC 928149) reveals:

  • Space Group : P2₁2₁2₁.

  • Bond Lengths : C–N = 1.46 Å, C–O = 1.23 Å.

  • Dihedral Angles : Naphthyl-Ala backbone = 112° .

Stability Under Various Conditions

Condition Stability Degradation Products
Aqueous Acid (pH < 2)Boc group hydrolyzed in 1 hourD-1-Nal-OH, CO₂, tert-butanol
Aqueous Base (pH > 10)Partial racemization (≤5%) Racemic D/L-1-Nal derivatives
UV Light (254 nm)Naphthalene dimerization (30%) Binaphthyl-linked byproducts

Comparison with Similar Compounds

Research Findings and Trends

  • Spectroscopic Characterization : The Boc group’s tert-butyl protons appear as a singlet at δ 1.3–1.5 ppm in ¹H NMR, while naphthyl protons show multiplet signals at δ 7.2–8.3 ppm .
  • Thermal Stability : Naphthyl-substituted derivatives exhibit higher melting points (>140°C) due to π-π stacking, compared to aliphatic analogs .
  • Emerging Applications : Naphthyl-Boc hybrids are explored in metal-organic frameworks (MOFs) for catalytic applications and fluorescent probes .

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